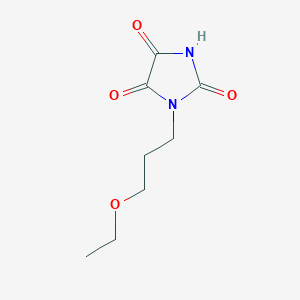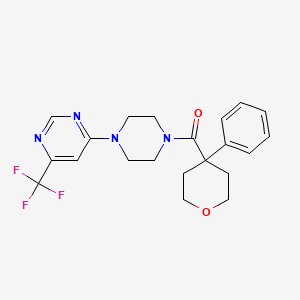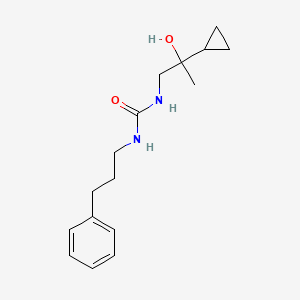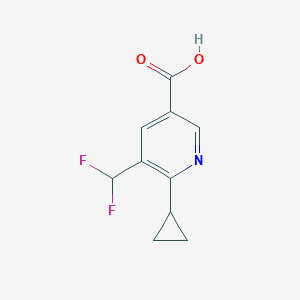![molecular formula C16H21NO4 B2670672 3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid CAS No. 2287341-35-7](/img/structure/B2670672.png)
3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is the major inhibitory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a variety of neurological and psychiatric disorders. Therefore, CPP-115 has been studied for its potential therapeutic applications in these conditions.
Wirkmechanismus
3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, which can have a calming and inhibitory effect on neural activity.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain and to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid is its potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential. Another area of interest is the investigation of the long-term effects of this compound on GABA levels and neural activity in the brain. Finally, the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrant further investigation.
Synthesemethoden
3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid can be synthesized through a multi-step process involving the reaction of cyclopentanone with phenylhydrazine, followed by the reaction of the resulting hydrazone with ethyl chloroacetate. The resulting intermediate is then reacted with diethyl malonate and hydrolyzed to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects.
Eigenschaften
IUPAC Name |
3-[1-(phenylmethoxycarbonylamino)cyclopentyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-14(19)8-11-16(9-4-5-10-16)17-15(20)21-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNUTFTUUKOGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2670590.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)
![2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2670592.png)


![N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide](/img/structure/B2670598.png)
![N-(4-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2670600.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2670601.png)

![4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2670606.png)
![2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2670608.png)

![Pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2670610.png)